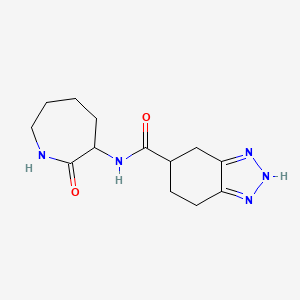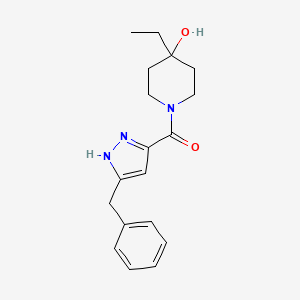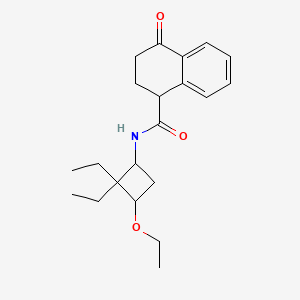![molecular formula C14H22N2O3 B6782964 9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B6782964.png)
9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[42This compound belongs to the class of tropane alkaloids and has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry.
Preparation Methods
The synthesis of 9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves several steps. One common method includes the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a key structural component of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclo[4.2.1]nonane scaffold.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels. This property makes it a potential candidate for the treatment of neurological disorders. Additionally, it has been shown to enhance cognitive function, improve memory retention, and exhibit analgesic effects. Its high selectivity for dopamine transporters also makes it a valuable tool for studying the role of dopamine in various neurological conditions.
Mechanism of Action
The mechanism of action of 9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its role as a dopamine transporter inhibitor. By blocking the reuptake of dopamine, it increases the levels of this neurotransmitter in the brain, leading to improved neurotransmission and neuronal activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on dopamine levels are well-documented.
Comparison with Similar Compounds
9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can be compared to other tropane alkaloids and bicyclo[4.2.1]nonane derivatives. Similar compounds include 9-borabicyclo[3.3.1]nonane and other derivatives that possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics . The uniqueness of this compound lies in its specific chemical structure and its high selectivity for dopamine transporters, which sets it apart from other similar compounds.
Properties
IUPAC Name |
9-[1-(methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-9-14(5-2-6-14)13(18)16-10-3-4-11(16)8-15-12(17)7-10/h10-11H,2-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJYXNTZJTWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2C3CCC2CNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782888.png)
![2-(6-azabicyclo[3.2.0]heptan-6-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B6782893.png)

![2-Cyclopropylsulfonyl-2-methyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B6782903.png)
![[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6782912.png)
![2-Cyclopropylsulfonyl-1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6782921.png)
![2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide](/img/structure/B6782929.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6782932.png)
![N-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B6782936.png)



![9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B6782961.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide](/img/structure/B6782969.png)
